N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding . The nitrogen atoms in the triazole ring can form hydrogen bonds with complementary sites on the target molecules .
Biochemical Pathways
Triazole compounds are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound may affect various biochemical pathways related to these targets.
Result of Action
Given the diverse biological activities of triazole compounds , it can be inferred that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as N-benzyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Cellular Effects
Triazole compounds are known to have a wide range of effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
The synthesis of N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The triazolopyridazine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Formation of Sulfanylacetamide: The sulfanylacetamide group can be formed through a nucleophilic addition reaction involving thiols and acetamides.
Chemical Reactions Analysis
N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolopyridazine core.
Scientific Research Applications
N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s triazolopyridazine core is known for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It can be used as a molecular probe to study various biological pathways and interactions.
Material Science: The compound’s unique structure makes it suitable for applications in material science, such as the development of new polymers and nanomaterials.
Comparison with Similar Compounds
N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle and exhibit similar pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole core and are known for their biological activities, including acting as enzyme inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylacetamide group, which can enhance its biological activity and specificity.
Properties
IUPAC Name |
N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-17(21-11-14-5-2-1-3-6-14)13-27-18-9-8-16-22-23-19(25(16)24-18)15-7-4-10-20-12-15/h1-10,12H,11,13H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQWAHLVEQYUNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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